molecular formula C23H21N5O B11307047 N-(3,3-diphenylpropyl)-4-(1H-tetrazol-1-yl)benzamide

N-(3,3-diphenylpropyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11307047
M. Wt: 383.4 g/mol
InChI Key: WSCYFVDQCQPBMU-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tetrazole ring and a diphenylpropyl group attached to a benzamide core. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Diphenylpropyl Group: This step may involve a Friedel-Crafts alkylation reaction using diphenylpropyl chloride and a suitable benzene derivative.

    Formation of the Benzamide Core: The final step involves coupling the tetrazole-containing intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-4-(1H-tetrazol-1-yl)benzamide depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The tetrazole ring and diphenylpropyl group may play crucial roles in binding to the target and exerting the desired effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-diphenylpropyl)-4-(1H-tetrazol-1-yl)acetamide
  • N-(3,3-diphenylpropyl)-4-(1H-tetrazol-1-yl)phenylacetamide
  • N-(3,3-diphenylpropyl)-4-(1H-tetrazol-1-yl)benzoate

Uniqueness

N-(3,3-diphenylpropyl)-4-(1H-tetrazol-1-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the tetrazole ring and diphenylpropyl group may enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H21N5O

Molecular Weight

383.4 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C23H21N5O/c29-23(20-11-13-21(14-12-20)28-17-25-26-27-28)24-16-15-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,17,22H,15-16H2,(H,24,29)

InChI Key

WSCYFVDQCQPBMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=C(C=C2)N3C=NN=N3)C4=CC=CC=C4

Origin of Product

United States

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